2-(Dimethylamino)butanoic acid
Overview
Description
2-(Dimethylamino)butanoic acid is a chemical compound with the molecular formula C6H13NO2 . It has a molecular weight of 131.17 .
Synthesis Analysis
Aminoamides of butanoic and pentanoic acids can be obtained by the acylation reaction of N,N-dimethylaminoalkylamines . The quaternization occurs by the alkylation of tertiary amines with halocarbons .Molecular Structure Analysis
The IUPAC name for this compound is 2-(dimethylamino)butanoic acid . The InChI code is 1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9) .Scientific Research Applications
Proteomics Research
2-(Dimethylamino)butanoic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound can be used as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions and their biological processes .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical manufacturing. It can be involved in the synthesis of various drugs, particularly those that target the central nervous system, due to its dimethylamino group, which is a common feature in molecules that exhibit neurological activity .
Organic Synthesis
In organic chemistry, 2-(Dimethylamino)butanoic acid is a valuable reagent for the synthesis of a wide range of organic compounds. Its structure allows for the introduction of the dimethylamino functional group into other molecules, which can significantly alter their chemical properties and reactivity .
Biochemical Research
This compound is also significant in biochemical research. It can be used to study enzyme-catalyzed reactions where the dimethylamino group may mimic the structure of natural substrates or act as an inhibitor to understand the mechanism of enzyme action .
Material Science
In material science, 2-(Dimethylamino)butanoic acid can contribute to the development of new materials with potential applications in biotechnology and nanotechnology. Its ability to form stable complexes with metals can be exploited in creating novel metal-organic frameworks (MOFs) .
Environmental Science
Lastly, it can be applied in environmental science to develop sensors or assays for the detection of contaminants. The dimethylamino group can interact with various environmental pollutants, facilitating their identification and quantification .
Safety and Hazards
properties
IUPAC Name |
2-(dimethylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-5(6(8)9)7(2)3/h5H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIKQYIJSJGRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596077 | |
Record name | 2-(Dimethylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170941-86-3 | |
Record name | 2-(Dimethylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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